N-(2-fluorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
Description
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Properties
IUPAC Name |
N-(2-fluorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O5/c1-25-11-6-7-12(15(10-11)21(23)24)16-8-9-17(26-16)18(22)20-14-5-3-2-4-13(14)19/h2-10H,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBIJQHSBONKRLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=CC=C3F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, summarizing its mechanisms, efficacy against various biological targets, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C16H14FNO4
- Molecular Weight : 303.29 g/mol
- Structure : The compound features a furan ring substituted with a carboxamide group and multiple aromatic rings with electron-withdrawing (nitro) and electron-donating (methoxy) groups.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of functional groups allows for diverse interactions, which can modulate biological pathways:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling or metabolic processes.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, similar derivatives have shown cytotoxic effects against various cancer cell lines:
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that these compounds could be promising candidates for further development as anticancer agents.
Antimicrobial Activity
Compounds with similar structures have also been evaluated for their antimicrobial activity. The presence of nitro and methoxy groups contributes to the overall efficacy against various bacterial strains. Preliminary data suggest that modifications in the aromatic rings can enhance antimicrobial potency.
Case Studies
- Cytotoxicity Assessment : In a study assessing the cytotoxic effects of related compounds on colorectal carcinoma cells, it was found that certain derivatives induced significant apoptotic responses, as evidenced by DNA fragmentation assays. The most potent compound demonstrated a remarkable ability to disrupt genomic integrity in cancer cells after treatment .
- Selectivity Profile : Compounds were tested not only against cancerous cell lines but also normal human cells to determine selectivity. The findings indicated that some derivatives exhibited higher selectivity towards cancer cells compared to normal cells, suggesting a favorable therapeutic window .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
